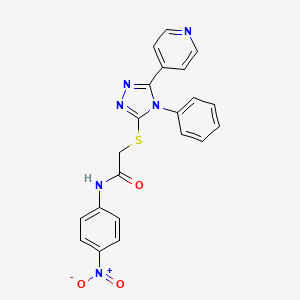

N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with phenyl and pyridin-4-yl groups. The triazole ring is linked via a thioether bridge to an acetamide moiety, which is further substituted with a 4-nitrophenyl group.

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6O3S/c28-19(23-16-6-8-18(9-7-16)27(29)30)14-31-21-25-24-20(15-10-12-22-13-11-15)26(21)17-4-2-1-3-5-17/h1-13H,14H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMYANKXZKSIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150441 | |

| Record name | Acetamide, N-(4-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113518-53-9 | |

| Record name | Acetamide, N-(4-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113518539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl and pyridinyl groups are then introduced through nucleophilic substitution reactions. The final step often involves the formation of the thioacetamide linkage under controlled conditions, such as using thionyl chloride or other activating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antifungal Activity :

- The triazole moiety is well-documented for its antifungal properties. Studies have shown that derivatives of triazoles can inhibit the growth of various fungal pathogens, making N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide a candidate for antifungal drug development.

- Anticancer Properties :

- Antibacterial Properties :

Agricultural Applications

-

Pesticidal Activity :

- The unique chemical structure may confer pesticidal properties, particularly against fungal pathogens in crops. Triazole derivatives are often used in agriculture as fungicides, suggesting that this compound could be evaluated for similar applications.

-

Plant Growth Regulation :

- Some studies suggest that compounds with triazole structures can act as plant growth regulators, enhancing crop yield and resistance to environmental stressors.

Materials Science Applications

-

Polymer Chemistry :

- The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials, making it a candidate for advanced material applications.

-

Sensors and Catalysts :

- Due to its unique electronic properties, this compound may also find applications in the development of sensors or catalysts in chemical reactions.

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal activity of various triazole derivatives, this compound was tested against Candida albicans. Results indicated a significant reduction in fungal growth at low concentrations, supporting its potential as an antifungal agent.

Case Study 2: Anticancer Mechanism Investigation

A series of in vitro experiments were conducted to assess the anticancer properties of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that treatment with the compound led to increased apoptosis rates compared to control groups.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and nitrophenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

- Pyridin-4-yl at position 5 (target compound) may confer distinct steric and electronic interactions compared to pyridin-2-yl (OLC15) or pyridin-3-yl (VUAA1) .

Physicochemical Properties

Melting points and synthetic yields of selected analogs are compared:

Trends :

Receptor Modulation

Biological Activity

N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 432.46 g/mol. Its structure includes a nitrophenyl group, a thioacetamide moiety, and a triazole ring substituted with phenyl and pyridine groups. The triazole ring is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions. Key steps include:

- Formation of the Triazole Ring : This often involves the reaction of appropriate hydrazones with isothiocyanates.

- Thioacetylation : The introduction of the thioacetamide group is achieved through reactions with thioacetic acid derivatives.

- Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity of the final product.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. For instance, derivatives have shown promising results against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some triazole derivatives range from 0.125 to 8 μg/mL .

Anticancer Activity

This compound has been evaluated for its potential anticancer effects. Studies suggest that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways. This includes inhibition of topoisomerases and DNA gyrases, which are critical for DNA replication and repair .

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using the DPPH radical scavenging method. Compounds similar to N-(4-Nitrophenyl)-2-thioacetamide have shown strong antioxidant activity, indicating their potential to mitigate oxidative stress-related cellular damage .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in N-(4-Nitrophenyl)-2-thioacetamide enhances its biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Nitrophenyl | Increases reactivity and antibacterial properties |

| Thioacetamide | Enhances enzyme inhibition potential |

| Triazole Ring | Broadens spectrum of antimicrobial activity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited varying degrees of activity against multidrug-resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

- Anticancer Mechanisms : Research involving molecular docking simulations has shown that triazole-containing compounds can effectively bind to active sites of cancer-related enzymes, suggesting a mechanism for their anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves a multi-step process:

Formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide as a precursor in basic media.

Cyclization to generate the triazole-thiol intermediate (4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) .

Alkylation or Mannich reactions to introduce the acetamide moiety. For example, reaction with chloroacetamide derivatives under basic conditions yields the final compound.

- Key Intermediates :

| Step | Intermediate | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydrazinecarbothioamide | NaOH, ethanol, reflux | 65–75% |

| 2 | Triazole-thiol | HCl, cyclization | 70–80% |

| 3 | Acetamide derivative | K₂CO₃, DMF, 60°C | 60–70% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the triazole-thiol and acetamide linkages. The nitrophenyl group shows characteristic deshielded aromatic protons (~8.2–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 447.1 for C₂₁H₁₆N₆O₃S) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between the pyridine and triazole rings). For example, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine was characterized via single-crystal X-ray diffraction .

Advanced Research Questions

Q. How can researchers optimize the yield of the triazole-thiol intermediate under varying basic conditions?

- Methodological Answer :

- Parameter Screening : Test bases (e.g., NaOH vs. KOH) and solvents (ethanol vs. methanol) during cyclization. Evidence shows NaOH in ethanol at reflux achieves 80% yield .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:1) to track intermediate formation.

- Byproduct Mitigation : Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the thiol group .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when substituents on the triazole ring affect biological activity?

- Methodological Answer :

- Derivative Synthesis : Replace the phenyl or pyridinyl groups with electron-withdrawing/donating substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) and compare activities .

- Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to target enzymes (e.g., COX-2 or kinase inhibitors).

- Data Correlation : Tabulate substituent effects on bioactivity:

| Substituent (R) | IC₅₀ (μM) | LogP |

|---|---|---|

| 4-NO₂ (parent) | 1.2 | 3.8 |

| 4-Cl | 0.9 | 4.1 |

| 4-OCH₃ | 2.5 | 3.2 |

Q. How should contradictory data regarding the biological activity of structurally similar acetamide derivatives be addressed?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%). Impurities ≥5% can skew bioassay results .

- Stereochemical Analysis : Compare enantiomers via chiral HPLC or circular dichroism if the compound has stereocenters.

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, incubation time). For example, N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl) derivatives showed variability in antimicrobial activity due to differences in inoculum size .

Methodological Notes

- Synthesis Challenges : The nitro group may undergo unintended reduction during alkylation; use mild conditions (e.g., K₂CO₃ instead of NaH) .

- Data Reproducibility : For crystallography, ensure slow evaporation of solvent (e.g., DMSO/water) to obtain high-quality crystals .

- Safety Protocols : Follow hazard codes (e.g., P210: avoid ignition sources) when handling nitrophenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.